molecular formula C12H7ClF3N3O B7568292 2-amino-6-chloro-N-(2,4,5-trifluorophenyl)pyridine-4-carboxamide

2-amino-6-chloro-N-(2,4,5-trifluorophenyl)pyridine-4-carboxamide

カタログ番号 B7568292
分子量: 301.65 g/mol
InChIキー: BAJKDEVRHLDSEF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) that is being studied for its potential as a treatment for various types of cancer. BTK is a key mediator of B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of malignant B-cells. By inhibiting BTK, TAK-659 has the potential to disrupt BCR signaling and induce apoptosis in cancer cells.

作用機序

TAK-659 binds to the ATP-binding site of BTK and prevents its phosphorylation, thereby inhibiting downstream signaling events that are critical for the survival and proliferation of malignant B-cells. This leads to the induction of apoptosis and the suppression of tumor growth.
Biochemical and Physiological Effects:
In addition to its effects on 2-amino-6-chloro-N-(2,4,5-trifluorophenyl)pyridine-4-carboxamide signaling and tumor growth, TAK-659 has been shown to have other biochemical and physiological effects. For example, TAK-659 can inhibit the production of cytokines and chemokines that are involved in the immune response, which may have implications for its use in combination with immunotherapies.

実験室実験の利点と制限

One advantage of TAK-659 is its high potency and selectivity for BTK, which makes it an attractive tool for studying the role of 2-amino-6-chloro-N-(2,4,5-trifluorophenyl)pyridine-4-carboxamide signaling in cancer. However, one limitation is that TAK-659 is not currently available as a clinical drug, which may limit its utility in translational research.

将来の方向性

There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the study of TAK-659 in combination with immunotherapies, which may enhance the anti-tumor immune response. Finally, there is interest in the development of clinical trials to evaluate the safety and efficacy of TAK-659 in patients with various types of cancer.
In conclusion, TAK-659 is a promising small molecule inhibitor that has shown significant potential as a treatment for various types of cancer. Its high potency and selectivity for BTK make it an attractive tool for studying the role of 2-amino-6-chloro-N-(2,4,5-trifluorophenyl)pyridine-4-carboxamide signaling in cancer, and there are several future directions for research on this compound.

合成法

The synthesis of TAK-659 involves several steps, starting with the reaction of 2,4,5-trifluorobenzonitrile with 2-amino-6-chloropyridine in the presence of a base to yield 2-amino-6-chloro-N-(2,4,5-trifluorophenyl)pyridine. The carboxamide group is then introduced by treating the intermediate with an appropriate carboxylic acid derivative in the presence of a coupling agent. The final product is obtained after purification by column chromatography.

科学的研究の応用

TAK-659 has been studied extensively in preclinical models of various types of cancer, including B-cell lymphomas, chronic lymphocytic leukemia, and multiple myeloma. In these studies, TAK-659 has been shown to inhibit 2-amino-6-chloro-N-(2,4,5-trifluorophenyl)pyridine-4-carboxamide signaling, induce apoptosis, and suppress tumor growth both in vitro and in vivo.

特性

IUPAC Name

2-amino-6-chloro-N-(2,4,5-trifluorophenyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N3O/c13-10-1-5(2-11(17)19-10)12(20)18-9-4-7(15)6(14)3-8(9)16/h1-4H,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJKDEVRHLDSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1N)Cl)C(=O)NC2=CC(=C(C=C2F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。